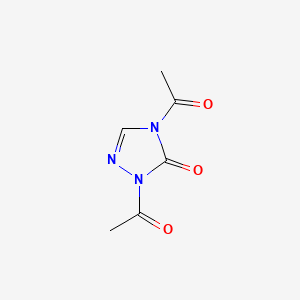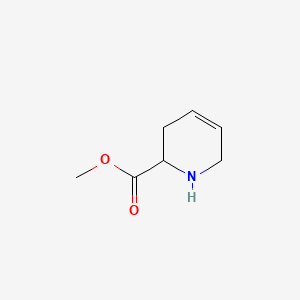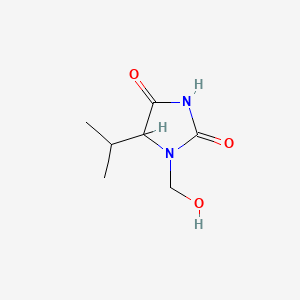
2-Methyl-2-phenylsuccinic-d5 Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-phenylsuccinic-d5 Acid is a deuterated analog of 2-Methyl-2-phenylsuccinic Acid. It is a stable isotope-labeled compound, often used in research to study metabolic pathways and reaction mechanisms. The molecular formula is C11H7D5O4, and it has a molecular weight of 213.24 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylsuccinic-d5 Acid typically involves the deuteration of 2-Methyl-2-phenylsuccinic Acid. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or exchange reactions in deuterated solvents .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated product .
化学反応の分析
Types of Reactions
2-Methyl-2-phenylsuccinic-d5 Acid can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include deuterated alcohols, ketones, and substituted derivatives, which are valuable in various research applications .
科学的研究の応用
2-Methyl-2-phenylsuccinic-d5 Acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties
Industry: Applied in the synthesis of specialty chemicals and materials where isotopic labeling is required
作用機序
The mechanism of action of 2-Methyl-2-phenylsuccinic-d5 Acid involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s transformation and interactions within biological systems .
類似化合物との比較
Similar Compounds
2-Methyl-2-phenylsuccinic Acid: The non-deuterated analog, used in similar applications but lacks the isotopic labeling.
2-Methyl-2-phenylbutanedioic Acid: Another analog with slight structural differences, used in different research contexts
Uniqueness
2-Methyl-2-phenylsuccinic-d5 Acid is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and analysis are required .
特性
CAS番号 |
1330180-12-5 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
213.244 |
IUPAC名 |
2-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)butanedioic acid |
InChI |
InChI=1S/C11H12O4/c1-11(10(14)15,7-9(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)(H,14,15)/i2D,3D,4D,5D,6D |
InChIキー |
ZQVXSSDWCRHKPX-VIQYUKPQSA-N |
SMILES |
CC(CC(=O)O)(C1=CC=CC=C1)C(=O)O |
同義語 |
2-Methyl-2-phenyl-succinic-d5 Acid; 2-Methyl-2-phenyl-butanedioic-d5 Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B588770.png)


![Imidazo[1,5,4-DE][1,4]benzoxazine](/img/structure/B588781.png)


